

history and discovery of penicillin G

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cillin*

Cat. No.: *B7815073*

[Get Quote](#)

An In-Depth Technical Guide to the History and Discovery of Penicillin G

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillin G, or benzylpenicillin, stands as a landmark discovery in the history of medicine, heralding the age of antibiotics and revolutionizing the treatment of bacterial infections. This technical guide provides a comprehensive overview of the key scientific milestones in the discovery, isolation, structural elucidation, and clinical application of penicillin G. It details the pivotal experiments, outlines the methodologies employed by the pioneering scientists, and presents quantitative data to illustrate the journey from a chance observation to a life-saving therapeutic. Furthermore, this guide includes detailed diagrams of the mechanism of action and industrial production workflows to provide a deeper understanding for researchers and professionals in the field.

The Serendipitous Discovery of Penicillin

The story of penicillin began in 1928 at St. Mary's Hospital in London, with Scottish physician and bacteriologist Alexander Fleming.^{[1][2][3]} While studying *Staphylococcus aureus*, Fleming observed the inhibition of bacterial growth on a culture plate contaminated with a mold, later identified as *Penicillium notatum*.^{[1][3]} He noted a clear zone where the bacteria had been lysed around the mold colony.^[4] Fleming named the active antibacterial substance "penicillin."^{[5][6]}

Fleming published his findings in the British Journal of Experimental Pathology in 1929, suggesting its potential as an antiseptic.^{[4][6]} However, he encountered difficulties in isolating and purifying the compound in large quantities, and the scientific community at the time showed little interest in his discovery.^{[4][7]} For over a decade, penicillin remained a laboratory curiosity.^[8]

The Oxford Team: From Laboratory Curiosity to Therapeutic Agent

In 1939, a team of researchers at the Sir William Dunn School of Pathology at the University of Oxford, led by Howard Florey and Ernst Boris Chain, began a systematic investigation into the therapeutic potential of penicillin.^{[6][8][9]} This team, which also included the crucial contributions of biochemist Norman Heatley, would be instrumental in transforming penicillin into a viable drug.

Purification of Penicillin

One of the most significant challenges the Oxford team faced was the extraction and purification of the unstable penicillin compound from the mold broth. Norman Heatley devised a groundbreaking countercurrent extraction method, which was key to their success.^{[8][10]}

Experimental Protocol: Heatley's Back-Extraction Technique^[8]

- Acidification: The aqueous mold filtrate containing penicillin was acidified to a low pH.
- Organic Solvent Extraction: The acidified filtrate was then mixed with an organic solvent, such as amyl acetate, into which the penicillin would dissolve.
- Separation: The mixture was separated, with the penicillin now in the organic solvent phase, leaving many impurities behind in the aqueous phase.
- Aqueous Re-extraction: The pH of the penicillin-containing organic solvent was then altered, allowing the purified penicillin to be transferred back into a small volume of water.

This technique was crucial for concentrating and stabilizing the penicillin, making it possible to produce enough for animal and, eventually, human trials.^[8]

The Pivotal Mouse Protection Test

In May 1940, the Oxford team conducted a landmark experiment that provided the first definitive in vivo proof of penicillin's efficacy.[8][11][12]

Experimental Protocol: The Mouse Protection Test[8][9][11][12]

- Subjects: 8 mice.
- Infection: All 8 mice were injected with a lethal dose of virulent Streptococci.
- Treatment Group: 4 of the mice also received injections of the purified penicillin extract.
- Control Group: The remaining 4 mice received no treatment.
- Observation: The mice were observed over the following hours.

Results: Within 16.5 hours, the four untreated mice had died, while the four mice that received penicillin survived, demonstrating the powerful therapeutic effect and low toxicity of penicillin in a living organism.[8][13]

| Mouse Protection Test (May 1940) | | :--- | :--- | | Number of Mice | 8 | | Infectious Agent | Virulent Streptococci | | Treatment Group (Penicillin) | 4 mice | | Control Group (Untreated) | 4 mice | | Outcome (Control Group) | 100% mortality | | Outcome (Treatment Group) | 100% survival |

The First Human Trial: Albert Alexander

The first human to be treated with penicillin was a 43-year-old police constable, Albert Alexander, in February 1941.[14][15] He had a severe staphylococcal and streptococcal infection that had spread from a scratch on his face to his lungs and shoulder, resulting in multiple abscesses and the removal of one eye.[14][15]

Clinical Protocol: Treatment of Albert Alexander[14][15][16]

- Patient: Albert Alexander, 43-year-old male.
- Condition: Severe, life-threatening staphylococcal and streptococcal infection.

- Initial Treatment: On February 12, 1941, he was given an intravenous infusion of 200 units (160 mg) of **penicillin**.[\[15\]](#)
- Subsequent Doses: He continued to receive injections over the next few days.

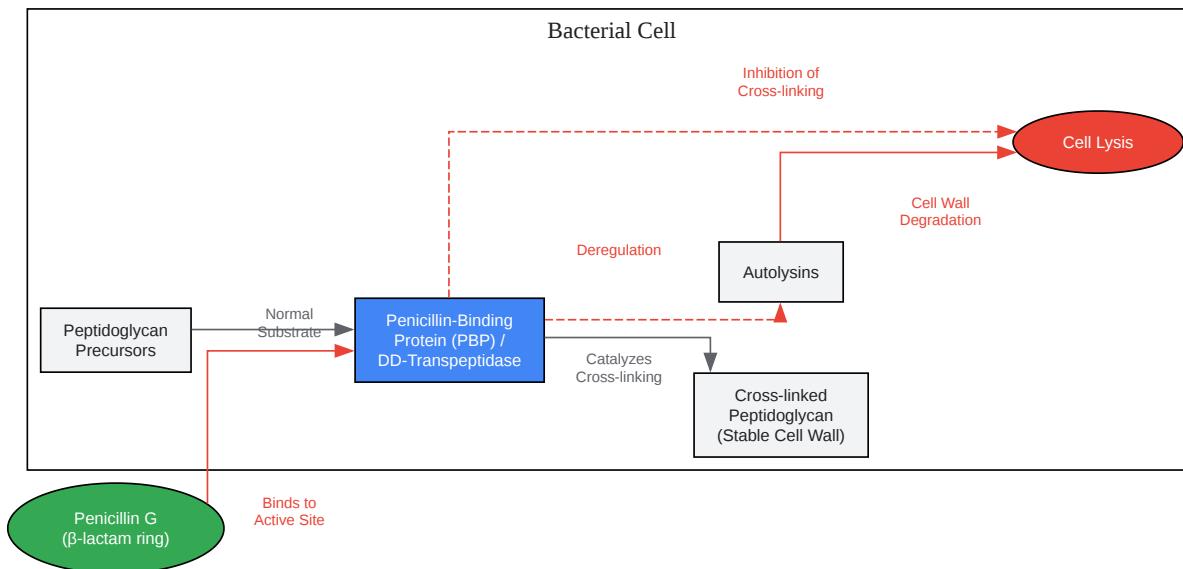
Results: Within 24 hours, Alexander showed remarkable improvement; his temperature dropped, his appetite returned, and the infection began to heal.[\[15\]](#) However, the supply of **penicillin** was extremely limited. Despite efforts to recover **penicillin** from his urine for re-administration, the supply ran out after five days.[\[13\]\[15\]](#) His infection relapsed, and he tragically died on March 15, 1941.[\[15\]](#) While the outcome was unfortunate, this case demonstrated the incredible potential of **penicillin** in treating severe bacterial infections in humans and highlighted the urgent need for large-scale production.[\[16\]](#)

Structural Elucidation by X-ray Crystallography

The precise chemical structure of **penicillin** remained a mystery and a subject of debate among chemists. In 1942, Dorothy Hodgkin, a pioneer in X-ray crystallography at Oxford, took on the challenge of determining its molecular structure.[\[17\]\[18\]](#) Using this innovative technique, which involves analyzing the diffraction patterns of X-rays passing through a crystal of a substance, Hodgkin and her team were able to map the three-dimensional arrangement of its atoms.[\[2\]\[17\]\[18\]](#)

By 1945, they had confirmed that **penicillin**'s structure contained a novel and then-unconventional β -lactam ring, a four-membered ring containing a nitrogen atom.[\[19\]](#) This was a crucial discovery, as the β -lactam ring is the key to **penicillin**'s antibacterial activity.[\[20\]](#) Hodgkin's work was instrumental in paving the way for the development of semi-synthetic **penicillins** with improved properties.[\[17\]](#) For her work on the structures of important biochemical substances, including **penicillin** and vitamin B12, Dorothy Hodgkin was awarded the Nobel Prize in Chemistry in 1964.[\[19\]](#)

Mechanism of Action of Penicillin G


Penicillin G exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[\[5\]\[21\]](#) The primary target of **penicillin** and other β -lactam antibiotics are **penicillin**-binding proteins (PBPs), which are bacterial enzymes involved in the final steps of peptidoglycan

synthesis.[5][21] Peptidoglycan is a crucial component of the bacterial cell wall, providing structural integrity.[20]

The mechanism can be summarized as follows:

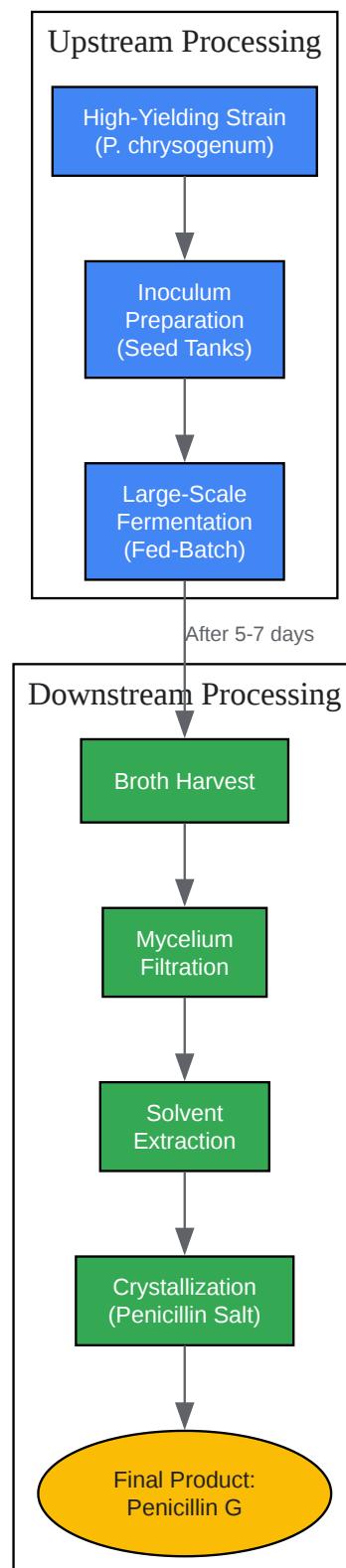
- Binding to PBPs: The β -lactam ring of **penicillin** binds to the active site of PBPs, such as DD-transpeptidase.[20]
- Inhibition of Transpeptidation: This binding inactivates the enzyme, preventing it from cross-linking the peptidoglycan chains.[5][6]
- Weakened Cell Wall: The inhibition of peptidoglycan synthesis results in a weakened cell wall that cannot withstand the internal osmotic pressure of the bacterial cell.
- Cell Lysis: This leads to cell lysis and bacterial death.[5][6]
- Activation of Autolysins: **Penicillin**'s inhibition of PBPs can also indirectly trigger the activity of bacterial autolysins, enzymes that degrade the cell wall, further contributing to cell death. [5]

Since human cells lack a cell wall, **penicillin** is selectively toxic to bacteria.[20]

[Click to download full resolution via product page](#)

Caption: Mechanism of action of **Penicillin G**.

Industrial Production of Penicillin G


The demand for **penicillin** during World War II spurred a massive effort to develop methods for its large-scale production.^[14] This was largely undertaken in the United States, where scientists at the U.S. Department of Agriculture's Northern Regional Research Laboratory in Peoria, Illinois, made significant contributions.^{[14][22]} They discovered that a strain of *Penicillium chrysogenum* found on a moldy cantaloupe produced much higher yields of **penicillin** than Fleming's original *P. notatum*.^[22] They also found that submerged culture in large fermentation tanks, rather than surface culture, was more efficient, and that the addition of corn-steep liquor and lactose to the culture medium further increased yields.^[22]

Modern industrial production of **penicillin G** is a highly optimized fed-batch fermentation process.[22][23]

Workflow: Industrial Production of Penicillin G

- Inoculum Preparation: A high-yielding strain of *Penicillium chrysogenum* is grown in a series of flasks and seed tanks to generate a large volume of culture.[24][25]
- Fermentation: The inoculum is transferred to a large, sterile, stainless-steel fermenter (up to 100,000 gallons) containing a nutrient-rich medium.[22] Key parameters such as temperature (25-26°C), pH, and oxygen levels are carefully controlled.[24] A carbon source, like glucose, is fed continuously throughout the process to maintain the culture in the production phase.
- Harvesting: After 5-7 days, the fermentation broth is harvested.[24]
- Extraction and Purification: The **penicillin** is extracted from the broth using a solvent extraction process similar to Heatley's original method. The mycelium is filtered out, and the **penicillin** is extracted into a solvent like butyl acetate at an acidic pH.[23][26] It is then back-extracted into an aqueous solution.
- Crystallization: The purified **penicillin** is crystallized as a potassium or sodium salt.[23]
- Final Processing: The crystals are washed, dried, and prepared for pharmaceutical use.

| **Penicillin G Production Yields** | | :--- | :--- | | Fleming's initial observations | Trace amounts | |
P. notatum (end of WWII) | ~1 milligram per cubic decimeter | | P. chrysogenum (Peoria strain) | |
~0.15 grams per liter | | Modern industrial strains of P. chrysogenum | 40-50 grams per liter |

[Click to download full resolution via product page](#)

Caption: Industrial production workflow for **Penicillin G**.

Conclusion

The discovery and development of **penicillin G** is a testament to the power of scientific observation, collaboration, and innovation. From Alexander Fleming's chance discovery to the systematic research of the Oxford team and the structural elucidation by Dorothy Hodgkin, the journey of **penicillin G** has had an immeasurable impact on medicine and public health. It not only provided the first effective treatment for many previously fatal bacterial infections but also laid the foundation for the entire field of antibiotic research and development. The principles of fermentation and purification developed for **penicillin** production also became cornerstones of the modern biotechnology industry. The ongoing challenge of antibiotic resistance underscores the importance of continued research and development in this critical area of medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Molecular model of penicillin by Dorothy M Crowfoot Hodgkin, England, 1945 | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]
- 3. The Penicillin Pioneer: Alexander Fleming's Journey to a Medical Breakthrough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of action of penicillin. Penicillin acylates the active site of *Bacillus stearothermophilus* D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Penicillin G Sodium? [synapse.patsnap.com]
- 6. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. History of penicillin - Wikipedia [en.wikipedia.org]
- 10. ox.ac.uk [ox.ac.uk]

- 11. The discovery of penicillin : the protection of mice against infection [animalresearch.info]
- 12. IB HL 6.3.A3 & NOS [mysciencesquad.weebly.com]
- 13. Howard Walter Florey and Ernst Boris Chain | Science History Institute [sciencehistory.org]
- 14. Florey and Chain Develop Penicillin as an Antibiotic | Research Starters | EBSCO Research [ebsco.com]
- 15. Albert Alexander (police officer) - Wikipedia [en.wikipedia.org]
- 16. hekint.org [hekint.org]
- 17. Hodgkin Solves the Structure of Penicillin | Research Starters | EBSCO Research [ebsco.com]
- 18. Modelling the Structure of Penicillin – Back From The Dead [mhs.ox.ac.uk]
- 19. iucr.org [iucr.org]
- 20. news-medical.net [news-medical.net]
- 21. Penicillin - Wikipedia [en.wikipedia.org]
- 22. news-medical.net [news-medical.net]
- 23. microbenotes.com [microbenotes.com]
- 24. Penicillin production fermentation | PDF [slideshare.net]
- 25. Production of Penicillin by Fermentation | PPTX [slideshare.net]
- 26. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- To cite this document: BenchChem. [history and discovery of penicillin G]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7815073#history-and-discovery-of-penicillin-g>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com